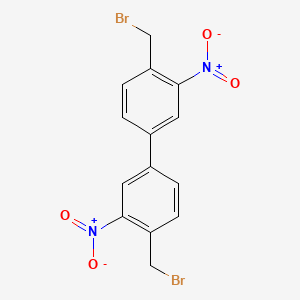![molecular formula C13H20N2O2 B12531283 1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol CAS No. 843663-45-6](/img/structure/B12531283.png)
1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the aromatic properties of 5-methylbenzene-1,3-diol. 1,4-Diazabicyclo[2.2.2]octane is known for its strong nucleophilic properties and is widely used as a catalyst in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized from hydroxylethylpiperazine or bis(hydroxyethyl)piperazine through a cyclization reaction under high temperature and the presence of a catalyst . The preparation of 5-methylbenzene-1,3-diol involves the hydroxylation of toluene derivatives under controlled conditions .
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane typically involves the use of ethylenediamine and formaldehyde, followed by cyclization . For 5-methylbenzene-1,3-diol, industrial methods include the catalytic hydroxylation of toluene derivatives .
化学反応の分析
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various reactions, including nucleophilic substitution, oxidation, and cycloaddition . 5-Methylbenzene-1,3-diol participates in electrophilic aromatic substitution, oxidation, and reduction reactions .
Common Reagents and Conditions
Nucleophilic Substitution: 1,4-Diazabicyclo[2.2.2]octane reacts with alkyl halides under mild conditions to form quaternary ammonium salts.
Oxidation: Both compounds can be oxidized using reagents like hydrogen peroxide or potassium permanganate
Cycloaddition: 1,4-Diazabicyclo[2.2.2]octane can participate in cycloaddition reactions with alkenes and alkynes.
Major Products
Nucleophilic Substitution: Quaternary ammonium salts.
Oxidation: Corresponding ketones or quinones
Cycloaddition: Various cyclic compounds.
科学的研究の応用
1,4-Diazabicyclo[2.2.2]octane is used as a catalyst in the synthesis of polyurethane, the Baylis-Hillman reaction, and as a complexing ligand in various organic transformations . It also finds applications in dye lasers and fluorescence microscopy as an anti-fade reagent . 5-Methylbenzene-1,3-diol is used in the synthesis of pharmaceuticals, dyes, and as an intermediate in organic synthesis .
作用機序
1,4-Diazabicyclo[2.2.2]octane acts as a nucleophilic catalyst, facilitating various organic reactions by stabilizing transition states and lowering activation energies . It interacts with molecular targets through its nitrogen atoms, which can form strong bonds with electrophilic centers . 5-Methylbenzene-1,3-diol exerts its effects through its phenolic hydroxyl groups, which can participate in hydrogen bonding and redox reactions .
類似化合物との比較
Similar Compounds
Quinuclidine: Similar bicyclic structure but with one nitrogen replaced by a carbon atom.
Triethylenediamine: Another name for 1,4-diazabicyclo[2.2.2]octane.
Piperazine: Structurally related but with different reactivity and applications.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane is unique due to its strong nucleophilicity and ability to act as both a nucleophile and a base in various reactions . 5-Methylbenzene-1,3-diol is unique for its dual hydroxyl groups, which enhance its reactivity in electrophilic and nucleophilic aromatic substitution reactions .
特性
CAS番号 |
843663-45-6 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC名 |
1,4-diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8O2.C6H12N2/c1-5-2-6(8)4-7(9)3-5;1-2-8-5-3-7(1)4-6-8/h2-4,8-9H,1H3;1-6H2 |
InChIキー |
FDAVQOLQWYIDEL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)O)O.C1CN2CCN1CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


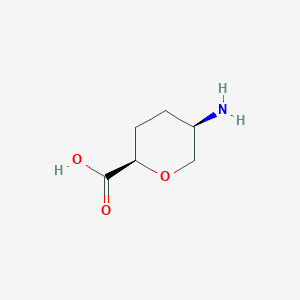
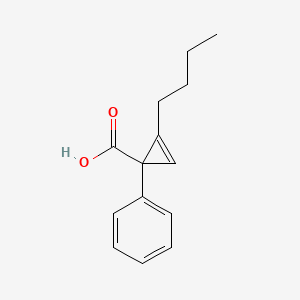
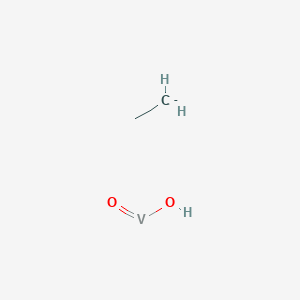

![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)




![2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate](/img/structure/B12531252.png)
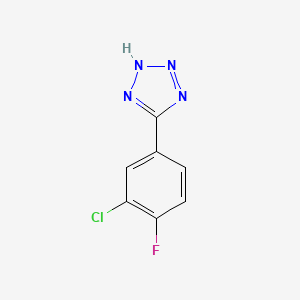
![2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-](/img/structure/B12531263.png)

